molecular formula C11H16N2S B15058634 2-(Methylthio)-3-(piperidin-2-yl)pyridine

2-(Methylthio)-3-(piperidin-2-yl)pyridine

Cat. No.: B15058634
M. Wt: 208.33 g/mol
InChI Key: OGQGLJPJGMZJOV-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Contemporary Chemical Science

Pyridine and piperidine rings are among the most ubiquitous nitrogen-containing heterocycles in the realm of chemical science, particularly in the design of pharmaceuticals. nih.govnih.gov The pyridine ring, an aromatic six-membered heterocycle, is a fundamental structural motif found in a vast number of FDA-approved drugs and naturally occurring compounds. nih.govlifechemicals.com Its presence can influence a molecule's polarity, solubility, and ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. nih.gov

The piperidine scaffold, a saturated six-membered nitrogen-containing heterocycle, is another "privileged" structure in medicinal chemistry. nih.govmdpi.com Its three-dimensional geometry allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with enzymes and receptors. medhealthreview.com The incorporation of a piperidine ring can enhance a compound's metabolic stability, bioavailability, and target specificity. mdpi.com The prevalence of both pyridine and piperidine scaffolds in a wide array of therapeutic agents underscores their importance in modern drug discovery. researchgate.netresearchgate.netpharmjournal.ru

Overview of Heterocyclic Compounds in Medicinal Chemistry and Organic Synthesis Research

Heterocyclic compounds, cyclic molecules containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are of paramount importance in medicinal chemistry and organic synthesis. usm.edu A significant majority of all known organic compounds are heterocyclic, and they form the core structure of a multitude of pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com Their structural diversity and ability to present functional groups in well-defined spatial arrangements make them ideal frameworks for the design of molecules with specific biological activities. mdpi.comopenmedicinalchemistryjournal.com

In drug development, heterocyclic scaffolds are instrumental in lead identification and optimization. openmedicinalchemistryjournal.com They provide a rigid or semi-rigid framework that can be functionalized to fine-tune a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. mdpi.com The development of novel synthetic methodologies to access functionalized heterocycles is a major focus of organic synthesis research, as it opens up new avenues for the discovery of innovative therapeutic agents. medhealthreview.comresearchgate.net

Research Trajectories of Sulfur-Containing Heterocycles

The inclusion of sulfur atoms in heterocyclic systems has been a growing area of interest in medicinal chemistry. researchgate.netbookpi.orgnih.gov Sulfur-containing functional groups, such as the thioether in 2-(Methylthio)-3-(piperidin-2-yl)pyridine, can significantly impact a molecule's electronic properties, lipophilicity, and metabolic profile. nih.govtandfonline.com Organosulfur compounds are found in a number of approved drugs and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govstrategian.com

Research in this area is focused on exploring the unique chemical reactivity of sulfur-containing heterocycles and leveraging their properties for the design of novel therapeutic agents. The thioether moiety, for instance, can be a key site for metabolic transformations and can also participate in important interactions with biological targets. nih.govresearchgate.net The synthesis and biological evaluation of new sulfur-containing heterocyclic compounds continue to be a vibrant and productive field of academic and industrial research. openmedicinalchemistryjournal.comresearchgate.net

Data on Structurally Related Compounds

Given the limited direct research on this compound, the following tables provide data on representative compounds that feature its core structural motifs: the pyridine scaffold, the piperidine scaffold, and sulfur-containing functional groups. This information helps to illustrate the established significance of these components in medicinal chemistry.

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

Drug NameTherapeutic AreaKey Structural Feature
Imatinib OncologyPyridine and pyrimidine (B1678525) rings
Amlodipine CardiovascularDihydropyridine ring
Atorvastatin CardiovascularPyrrole and pyridine derivatives
Sildenafil UrologyFused pyrazole (B372694) and pyrimidine rings
Isoniazid Infectious DiseasePyridinecarboxamide

Table 2: Examples of Bioactive Compounds Featuring a Piperidine Scaffold

Compound NameSource/ClassBiological Activity
Morphine Natural Product (Opium Poppy)Opioid Analgesic
Donepezil Synthetic DrugAcetylcholinesterase Inhibitor
Ritalin (Methylphenidate) Synthetic DrugCNS Stimulant
Paroxetine Synthetic DrugSelective Serotonin Reuptake Inhibitor
Solenopsin Natural Product (Fire Ant Venom)Necrotic and Hemolytic

Table 3: Research Findings on Sulfur-Containing Heterocyclic Compounds

Compound ClassResearch FindingReported Activity
Thiophene Derivatives Numerous derivatives synthesized and evaluated for anticancer activity.Potent inhibitors of various kinases.
Thiazole (B1198619) Derivatives Investigated as potential antimicrobial agents.Broad-spectrum activity against bacteria and fungi.
Benzothiophene Analogs Studied for their anti-inflammatory properties.Inhibition of pro-inflammatory enzymes.
Thioether-Containing Pyrimidines Explored as potential antiviral agents.Inhibition of viral replication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

2-methylsulfanyl-3-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2S/c1-14-11-9(5-4-8-13-11)10-6-2-3-7-12-10/h4-5,8,10,12H,2-3,6-7H2,1H3

InChI Key

OGQGLJPJGMZJOV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C2CCCCN2

Origin of Product

United States

Synthetic Methodologies for 2 Methylthio 3 Piperidin 2 Yl Pyridine and Analogous Architectures

Strategies for Constructing the Pyridine (B92270) Ring System

The formation of the substituted pyridine core is a critical step in the synthesis of the target molecule and its analogs. The choice of method depends on factors such as the availability of starting materials, desired substitution patterns, and functional group compatibility. acsgcipr.org Two prominent strategies for constructing the pyridine ring are de novo synthesis from acyclic precursors and multicomponent reactions that assemble the ring in a single step.

De novo synthesis involves the construction of the pyridine ring from one or more acyclic precursors through cyclization reactions. These methods offer high flexibility in introducing a wide variety of substituents onto the pyridine core. illinois.eduresearchgate.net

Several classical and modern de novo approaches have been developed:

Condensation Reactions: Traditional methods, such as the Chichibabin pyridine synthesis, involve the condensation of aldehydes or ketones with ammonia, typically under high temperature and pressure. These reactions form the ring through a series of aldol-type reactions, imine formation, cyclization, and subsequent oxidation. acsgcipr.org

Cascade Reactions/Cyclizations: Modern approaches often utilize cascade reactions to build complexity efficiently. For instance, a modular method has been developed involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This forms a 3-azatriene intermediate, which then undergoes a 6π-electrocyclization and subsequent air oxidation to yield the highly substituted pyridine ring. nih.gov Another strategy involves a lithiation/isomerization/intramolecular carbolithiation sequence starting from readily available N-allyl-ynamides to produce a range of polysubstituted dihydropyridines and pyridines. organic-chemistry.org

Aza-Diels-Alder Reactions: Cycloaddition reactions provide another powerful route. The aza-Diels-Alder reaction, where an aza-diene reacts with a dienophile, can be employed to construct the pyridine skeleton. Subsequent aromatization yields the final product. nih.gov For example, the electrocyclization of an azatriene system formed from 1-(naphthalen-2-yl)-N-(prop-2-yn-1-yl)methanimine has been used to furnish polycyclic pyridines. nih.gov

These methods are characterized by the stepwise construction of the ring, allowing for controlled introduction of substituents at specific positions, which is crucial for synthesizing complex targets like 2-(methylthio)-3-(piperidin-2-yl)pyridine.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the initial components. bohrium.com MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.gov Several named MCRs are widely used for pyridine synthesis. acsgcipr.org

Hantzsch Pyridine Synthesis: One of the earliest and most well-known MCRs, the Hantzsch synthesis typically involves a [2+2+1+1] condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. This reaction first produces a 1,4-dihydropyridine (B1200194) intermediate, which must then be oxidized to furnish the final aromatic pyridine ring. acsgcipr.orgtaylorfrancis.com

Guareschi-Thorpe and Bohlmann-Rahtz Syntheses: Unlike the Hantzsch reaction, these approaches directly yield the aromatic pyridine product through the elimination of a small molecule like water. acsgcipr.org The Bohlmann-Rahtz synthesis, for example, condenses an enamine with a propargyl ketone, followed by cyclization and aromatization.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297). It is a versatile method for preparing 2,4,6-trisubstituted pyridines. acsgcipr.org

The choice of MCR can be tailored to the desired substitution pattern. For instance, a one-pot, four-component reaction of an aldehyde, malononitrile, an acetophenone derivative, and ammonium acetate can be used to synthesize various substituted pyridines, often with high yields and short reaction times, sometimes facilitated by microwave irradiation. nih.govnih.gov

Table 1: Comparison of Selected Pyridine Synthesis Strategies
Strategy Reaction Type Key Intermediates/Features Advantages References
Hantzsch SynthesisMulticomponent ReactionForms a 1,4-dihydropyridine; requires subsequent oxidation.Well-established, good for symmetrical pyridines. acsgcipr.org
Bohlmann-Rahtz SynthesisDe Novo CondensationDirectly yields aromatic pyridine via elimination.Avoids separate oxidation step. acsgcipr.org
Copper-Catalyzed CascadeDe Novo CyclizationForms a 3-azatriene intermediate; 6π-electrocyclization.Mild conditions, modular, good functional group tolerance. nih.gov
Four-Component MCRMulticomponent ReactionOne-pot assembly from simple precursors.High efficiency, atom economy, rapid access to diversity. nih.gov

Approaches for the Piperidine (B6355638) Moiety Formation

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and is a key component of the target molecule. nih.gov A common and direct method for its synthesis is the reduction of a corresponding pyridine precursor. This transformation converts the flat, aromatic pyridine ring into the saturated, three-dimensional piperidine structure.

The catalytic hydrogenation of pyridines is a fundamental transformation for accessing the piperidine core. researchgate.net This reaction involves the addition of hydrogen across the double bonds of the aromatic ring, typically requiring a catalyst and a hydrogen source. While effective, the hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and the potential for the nitrogen atom in the substrate or product to coordinate to and poison the metal catalyst. dicp.ac.cndicp.ac.cn

Recent advancements have led to more efficient methods, including electrocatalytic hydrogenation. This technique uses a membrane electrode assembly, for example with a carbon-supported rhodium catalyst, to achieve quantitative conversion of pyridine to piperidine at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure, high-temperature methods. nih.govacs.org

A variety of heterogeneous and homogeneous metal catalysts are employed for the hydrogenation of pyridines. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture. Commonly used heterogeneous catalysts include:

Rhodium (Rh): Rhodium on carbon (Rh/C) or alumina (Rh/Al₂O₃) are effective catalysts. acs.org More recently, rhodium(III) oxide (Rh₂O₃) has been shown to catalyze the hydrogenation of a broad range of functionalized pyridines under mild conditions (e.g., 5 bar H₂, 60 °C).

Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic catalyst for this transformation, though it can sometimes require harsh conditions. researchgate.net

Palladium (Pd): Palladium on carbon (Pd/C) is also used, but often requires more forcing conditions compared to rhodium or platinum catalysts. researchgate.net

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. While less common for unprotected pyridines, homogeneous iridium catalysts have been developed for the ionic hydrogenation of pyridines, showing high functional group tolerance. chemrxiv.org

Table 2: Selected Metal Catalysts for Pyridine Hydrogenation
Catalyst Hydrogen Source Typical Conditions Key Features References
Rh₂O₃H₂ (gas)5 bar, 60 °C, EtOHMild conditions, broad substrate scope.
PtO₂H₂ (gas)Acidic media, variable T/PClassic method, can effect hydrogenolysis of other groups. researchgate.net
Rh/CH₂ (gas)Variable T/PHighly active catalyst. acs.org
[Cp*Ir(III)] complexHantzsch Ester / Formic AcidMild THomogeneous, tolerates sensitive functional groups. chemrxiv.org
Rh/CElectrocatalyticAmbient T/PHigh current efficiency, sustainable. nih.govacs.org

For many pharmaceutical applications, controlling the stereochemistry of the piperidine ring is essential. Asymmetric hydrogenation aims to produce a single enantiomer of the chiral piperidine product from a prochiral pyridine precursor. This is a significant challenge due to the difficulty of hydrogenating the stable aromatic ring enantioselectively. dicp.ac.cn

Strategies to achieve asymmetric hydrogenation often involve activating the pyridine ring to make it more susceptible to reduction. dicp.ac.cn

Hydrogenation of Pyridinium Salts: A common strategy is to convert the pyridine into a pyridinium salt (e.g., by N-benzylation). This activation lowers the aromatic stabilization energy and improves the substrate's reactivity. Chiral iridium or rhodium catalysts, often featuring chiral phosphine ligands like (S)-MeO-BIPHEP or phosphole-based ligands, can then effect the hydrogenation with high levels of enantioselectivity (up to >99% ee). dicp.ac.cnresearchgate.netnih.gov The choice of the N-activating group and the chiral ligand is critical for achieving high stereocontrol.

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the pyridine ring. The auxiliary directs the hydrogenation from one face of the molecule, thereby controlling the stereochemical outcome. For instance, oxazolidinones derived from 2-halopyridines can act as traceless chiral auxiliaries. In a palladium-catalyzed hydrogenation, these substrates can be converted to enantioenriched δ-lactams through an "interrupted hydrogenation" mechanism, where the auxiliary is cleaved and can be recycled. nih.gov

Table 3: Examples of Asymmetric Hydrogenation of Pyridine Derivatives
Substrate Type Catalyst System Product Enantioselectivity (ee) References
N-Benzylpyridinium Salt[{Ir(cod)Cl}₂] / (S)-MeO-BIPHEP / I₂Chiral PiperidineHigh dicp.ac.cn
N-Alkyl-2-arylpyridinium SaltIridium / MP²-SEGPHOS (phosphole ligand)2-Aryl-substituted PiperidineHigh nih.gov
Oxazolidinone-substituted PyridinePd/CEnantioenriched δ-Lactamup to 97:3 er nih.gov
2-Substituted N-Benzylpyridinium SaltIridium-Phosphole CatalystChiral 2-Substituted PiperidineExcellent

Intramolecular Cyclization Pathways to Piperidines

Intramolecular cyclization is a powerful strategy for the synthesis of piperidine rings, involving the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to close the six-membered ring. This approach offers advantages in controlling stereochemistry and regioselectivity. Various methods have been developed, broadly categorized by the nature of the key bond-forming reaction.

Transition metal catalysis provides efficient and selective routes to piperidine derivatives through intramolecular cyclization. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Gold(I)-Catalyzed Oxidative Amination: A notable method involves the oxidative amination of non-activated alkenes. This reaction, catalyzed by a gold(I) complex, utilizes an iodine(III) oxidizing agent to achieve the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent.

Palladium-Catalyzed Amination: Palladium catalysts have also been employed for similar transformations. An enantioselective approach using a palladium catalyst with a novel pyridine-oxazoline ligand has been developed for the amination of alkenes, providing a route to chiral piperidine derivatives.

Rhodium-Catalyzed Asymmetric Carbometalation: For the synthesis of analogous structures, such as 3-substituted piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction is a powerful tool. This method involves the reaction of a dihydropyridine intermediate with aryl, heteroaryl, or vinyl boronic acids. A three-step process involving partial reduction of a pyridine precursor, followed by the Rh-catalyzed carbometalation and a final reduction step, can provide access to a wide array of enantioenriched 3-substituted piperidines.

Catalyst SystemSubstrate TypeReaction TypeKey Features
Gold(I) Complex / Iodine(III) OxidantNon-activated AlkenesOxidative AminationForms N-heterocycle and introduces O-substituent.
Palladium / Pyridine-Oxazoline LigandAlkenesEnantioselective AminationProvides access to chiral piperidines.
Rhodium / Chiral LigandDihydropyridines / Boronic AcidsAsymmetric CarbometalationCreates enantioenriched 3-substituted piperidines.

Radical cyclizations offer a complementary approach to the synthesis of piperidines, often proceeding via different intermediates and exhibiting unique reactivity patterns. These reactions are particularly useful for the formation of C-C bonds.

Cobalt-Catalyzed Cyclization: A method developed by Bruin and colleagues utilizes a cobalt(II) catalyst for the intramolecular radical cyclization of linear amino-aldehydes. This reaction is effective for producing various piperidines, although it can sometimes be accompanied by the formation of a linear alkene byproduct.

Copper-Catalyzed C-H Amination: Copper catalysts can be used to initiate N-radical formation from N-F bonds. This is followed by a C-H activation step via a fluorine-assisted hydrogen atom transfer, leading to the formation of a benzylic radical that subsequently cyclizes to form the piperidine ring. This method allows for piperidine synthesis via a 1,6-hydrogen atom transfer mechanism.

Photoredox-Catalyzed Hydroarylation: For the construction of complex architectures like spirocyclic piperidines, organic photoredox catalysis can be employed. This method uses a strongly reducing organic photocatalyst to generate an aryl radical from a linear aryl halide precursor. This radical then undergoes regioselective cyclization onto a tethered olefin, followed by a hydrogen-atom transfer to yield the spiropiperidine product. This approach has been successfully applied to the cyclization of substrates containing quinoline moieties.

MethodCatalystPrecursor TypeKey Transformation
Cobalt-Catalyzed CyclizationCobalt(II) ComplexLinear Amino-aldehydesRadical cyclization.
Copper-Catalyzed C-H AminationCopper(I) or Copper(II)Linear Amines with N-F groupN-radical formation followed by C-H activation and cyclization.
Photoredox HydroarylationOrganic Photoredox CatalystLinear Aryl Halides with tethered olefinAryl radical formation and regioselective cyclization.

Electrophilic cyclization is a classical yet effective method for constructing piperidine rings. This strategy involves the activation of a double bond or another nucleophilic center by an electrophile, followed by the intramolecular attack of a nitrogen nucleophile. For instance, tert-butyl hypoiodite has been shown to be a mild and powerful reagent for the cyclization of N-alkenylamides and N-alkenylsulfonamides, leading to various N-heterocycles, including piperidines, in good yields.

The intramolecular aza-Michael reaction is a highly effective method for the formation of N-heterocycles. This reaction involves the conjugate addition of an internal amine nucleophile to an electron-deficient alkene. It is considered one of the most straightforward strategies for constructing enantiomerically enriched piperidines, especially when employing organocatalysis.

Reductive Amination Strategies for Piperidine Derivatives

Reductive amination is a cornerstone of amine synthesis and can be ingeniously applied to the construction of piperidine rings. This method typically involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ.

A sophisticated application of this is the "hydrogen borrowing" [5 + 1] annulation method. This strategy involves a two-component intermolecular preparation of piperidines where two new C-N bonds are formed. The mechanism features two sequential cascades catalyzed by iridium(III), involving hydroxyl oxidation, amination, and imine reduction via hydrogen transfer from the catalyst. The first amination is intermolecular, forming a hydroxyamine intermediate, while the second is an intramolecular cyclization, enabling the stereoselective synthesis of substituted piperidines.

Annulation Reactions for Piperidine Derivatives

Annulation reactions, which involve the formation of a new ring onto an existing structure, are powerful tools for synthesizing complex heterocyclic systems.

Diels-Alder Reactions: For creating analogous architectures such as annulated bipyridines, the Diels-Alder reaction of 5,5'-bi-1,2,4-triazines with cyclic enamines can be employed. This approach is based on a regioselective, intermolecular [4+2] cycloaddition. The reactivity of the triazine ring can be enhanced by the introduction of electron-withdrawing substituents like methylsulfonyl groups, allowing the reaction to proceed at room temperature.

Tunable [3+2] and [4+2] Annulations: Divergent intermolecular coupling strategies can provide access to N-heterocycles directly from olefins. By controlling reagents and conditions, it is possible to switch between a radical or a polar cyclization pathway. For instance, the reaction of an allylsulfonamide with styrene can be directed to form either a pyrrolidine ([3+2] annulation) or a piperidine ([4+2] annulation) by selecting the appropriate halogenating agent (NIS vs. NBS) and solvent.

Annulation TypeReactantsKey FeaturesResulting Structure
Diels-Alder [4+2]5,5'-bi-1,2,4-triazines + Cyclic EnaminesRegioselective cycloaddition.Annulated Bipyridines.
Tunable [4+2]Allylsulfonamide + StyreneCondition-dependent polar cyclization.Piperidine.

Introduction and Chemical Transformation of the Methylthio Group

The methylthio (-SMe) group is a crucial functional handle in organic synthesis, allowing for a variety of subsequent chemical modifications. Its incorporation and transformation are central to the synthesis of this compound.

The introduction of a methylthio group onto a pyridine ring can be achieved through several synthetic strategies. A common approach involves the nucleophilic aromatic substitution (SNAr) on an activated pyridine ring. Pyridines are electron-deficient heterocycles, making them susceptible to nucleophilic attack, particularly at the C2 and C4 positions, if a suitable leaving group is present. stackexchange.comwikipedia.org For instance, a pyridine ring substituted with a good leaving group like a halide (e.g., 2-chloropyridine) can react with a sulfur nucleophile such as sodium thiomethoxide (NaSMe) to install the methylthio group. nih.gov The reactivity of pyridinium ions in SNAr reactions has also been studied, showing that N-methylpyridinium compounds react with nucleophiles, although the rate-determining step can be complex. nih.gov

Recent advances have also focused on transition-metal-free methods for C–S bond formation on pyridine rings. researchgate.net These methods often involve the activation of pyridine N-oxides. For example, treatment of a pyridine N-oxide with an activating agent like p-toluenesulfonyl chloride can facilitate the addition of a thiol, leading to the formation of the C–S bond and subsequent deoxygenation. researchgate.net Another strategy is the C–H functionalization of pyridines, which offers a more atom-economical approach by avoiding the pre-installation of a leaving group. researchgate.netbohrium.com

Table 1: Selected Methods for Methylthio Group Incorporation

Method Substrate Reagent(s) Key Features
Nucleophilic Aromatic Substitution (SNAr) 2-Halopyridine Sodium thiomethoxide (NaSMe) A classic and widely used method. nih.gov
Activation of Pyridine N-Oxides Pyridine N-oxide Thiol, Activating Agent (e.g., TsCl) Avoids harsh conditions, often proceeds at room temperature. researchgate.net
C-H Functionalization Pyridine Methylthiolating agent, Catalyst Direct functionalization, high atom economy. researchgate.net

Once incorporated, the methylthio group offers a versatile point for further molecular elaboration. The sulfur atom can be oxidized to form sulfoxides or sulfones, which alters the electronic properties of the pyridine ring and can act as leaving groups themselves in subsequent substitution reactions.

A significant transformation is the replacement of the methylthio group with other functionalities. Nickel-catalyzed cross-coupling reactions are particularly effective for this purpose. For example, the methylthio group on aromatic heterocycles can be replaced by hydrogen, alkyl, or aryl groups through reactions with Grignard reagents in the presence of a nickel catalyst. This desulfurization reaction provides a powerful tool for late-stage diversification of the pyridine core.

Another important reaction is the cleavage of the aryl-S bond, effectively demethylating the sulfur to a thiol or replacing the entire group. While demethylation of aryl methyl ethers is a common transformation using thiol reagents, similar principles can be applied to thioethers under specific conditions. youtube.comresearchgate.netresearchgate.net Strong nucleophiles, such as thiolate anions, can attack the methyl group of an aryl methyl thioether to displace the aryl thiol. youtube.com

Table 2: Key Transformations of the Methylthio Group

Transformation Reagent(s) Product Type Significance
Oxidation m-CPBA, Oxone Sulfoxide (B87167), Sulfone Modifies electronic properties, creates leaving groups.
Nickel-Catalyzed Cross-Coupling Grignard Reagent (RMgX), Ni catalyst Alkylated/Arylated Pyridine Allows for C-C bond formation, replacing the -SMe group.
Reductive Desulfurization Raney Nickel, H2 Desulfurized Pyridine Removes the sulfur functionality to install a hydrogen atom.

Stereoselective Synthesis Considerations for this compound and Related Chiral Analogs

The synthesis of this compound presents a significant stereochemical challenge: the creation of a chiral center at the C2 position of the piperidine ring. Achieving high enantiomeric purity is critical, and several asymmetric strategies have been developed for the synthesis of 2-substituted piperidines. acs.org

One of the most successful approaches involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction. For instance, chiral auxiliaries like pseudoephedrine or Evans oxazolidinones can be attached to a precursor, guiding a nucleophilic addition or alkylation reaction before being cleaved to reveal the chiral product. wikipedia.org Carbohydrate-based auxiliaries, such as those derived from arabinopyranosylamine, have also been employed to achieve high diastereoselectivity in the synthesis of piperidine derivatives. researchgate.netcdnsciencepub.com

Catalytic asymmetric synthesis offers a more atom-economical alternative. This involves using a chiral catalyst to control the stereoselectivity of a key bond-forming step. For example, the asymmetric hydrogenation of substituted pyridinium salts or related unsaturated precursors using chiral iridium or rhodium catalysts can produce enantiomerically enriched piperidines. nih.gov Biomimetic approaches, such as the organocatalytic asymmetric Mannich reaction of ketones with cyclic imines like Δ¹-piperideine, have been used to synthesize piperidine alkaloids with high enantiomeric excess (ee). acs.org Furthermore, chemo-enzymatic methods that combine chemical synthesis with biocatalysis are emerging as powerful tools for accessing chiral piperidines. nih.gov

Table 3: Approaches to Stereoselective Piperidine Synthesis

Strategy Description Example
Chiral Auxiliaries A recoverable chiral group guides the stereoselective formation of the desired product. Use of O-derivatized amino sugars to control nucleophilic additions. researchgate.net
Catalytic Asymmetric Hydrogenation A chiral transition metal catalyst enantioselectively reduces a prochiral precursor. Iridium- or Rhodium-catalyzed hydrogenation of substituted pyridines. nih.gov
Organocatalysis A small chiral organic molecule catalyzes an asymmetric transformation. Proline-catalyzed asymmetric Mannich reaction with cyclic imines. acs.org
Chemo-enzymatic Synthesis Combination of chemical steps and biocatalytic reactions to achieve high stereoselectivity. Ene-reductase (ERED) catalyzed reduction of activated pyridine derivatives. nih.gov

Advancements in Catalyst Systems for Target Compound Synthesis

The construction of the 2,3-disubstituted pyridine core of the target molecule often relies on transition-metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions are fundamental for forming C-C bonds between the pyridine and piperidine fragments or for building the substituted pyridine ring itself.

Palladium-based catalysts are the most extensively used and well-developed systems for this purpose. nih.gov Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organotins), and Negishi (using organozincs) couplings are routinely employed to connect aryl or heteroaryl fragments. acs.org The development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has greatly expanded the scope and efficiency of these reactions, allowing for couplings under milder conditions and with lower catalyst loadings. nih.govacs.org For instance, palladium-catalyzed cross-coupling of pyridylboronic acids with heteroaryl halides is a standard method for creating bi-heteroaryl linkages. acs.org Palladium catalysts are also effective for C–H activation, enabling the direct functionalization of pyridine N-oxides, which provides an alternative route to substituted pyridines. acs.org

While palladium catalysis is highly effective, there is a growing interest in developing catalysts based on more earth-abundant and less toxic metals, such as iron. acs.org Iron-catalyzed reactions are emerging as a cost-effective and environmentally friendly alternative for pyridine synthesis. For example, iron(III) chloride (FeCl₃) has been shown to catalyze the cyclization of ketoxime acetates with aldehydes or tertiary anilines to produce a variety of substituted pyridines. acs.orgnih.gov Iron catalysts have also been used in multicomponent reactions to synthesize complex heterocyclic structures like indolizines from pyridines. nih.gov These advancements offer greener and more sustainable routes for the synthesis of complex pyridine-containing molecules.

Table 4: Catalyst Systems for Pyridine Synthesis and Functionalization

Catalyst Metal Reaction Type Substrates Key Advantages
Palladium Suzuki, Stille, Negishi Cross-Coupling Pyridyl halides, Pyridylboronic acids High efficiency, broad substrate scope, well-established. acs.orgacs.org
Palladium C-H Activation/Coupling Pyridine N-oxides, Alkyl halides Direct functionalization without pre-installed leaving groups. acs.org
Iron Cyclization/Annulation Ketoximes, Aldehydes, Alkynes Earth-abundant, low cost, environmentally friendly. acs.orgnih.gov
Rhodium/Ruthenium [2+2+2] Cycloaddition, C-H activation Alkynes, Nitriles, Oximes Convergent and atom-efficient routes to highly substituted pyridines. acsgcipr.org

Chemical Reactivity and Derivatization Studies of 2 Methylthio 3 Piperidin 2 Yl Pyridine

Reactions Involving the Pyridine (B92270) Heterocycle

The pyridine ring in 2-(methylthio)-3-(piperidin-2-yl)pyridine is an electron-deficient aromatic system, which influences its reactivity. The presence of the methylthio group at the C2 position and the piperidinyl group at the C3 position directs the outcomes of substitution and functionalization reactions.

Nucleophilic Substitution Reactions on the Pyridine Ring

The C2 position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The methylthio (-SCH3) group at this position can function as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.gov The efficiency of the methylthio group as a leaving group can be enhanced by oxidation to the corresponding methylsulfinyl (-SOCH3) or methylsulfonyl (-SO2CH3) groups, which are more electron-withdrawing and better leaving groups.

Reactions of 2-halopyridines, which are analogous to 2-(methylthio)pyridines, with nucleophiles are well-documented. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the influence of the leaving group. nih.gov Similarly, this compound can be reacted with various nucleophiles to displace the methylthio group. Common nucleophiles include alkoxides, amines, and thiols, leading to the formation of 2-alkoxy, 2-amino, and 2-thioether substituted pyridines, respectively. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.

NucleophileReagent ExampleProduct ClassTypical Conditions
AlkoxideSodium methoxide (B1231860) (NaOMe)2-Methoxy-3-(piperidin-2-yl)pyridineMethanol (MeOH), Reflux
AminePyrrolidine2-(Pyrrolidin-1-yl)-3-(piperidin-2-yl)pyridineDimethylformamide (DMF), Heat
ThiolateSodium thiophenoxide (NaSPh)2-(Phenylthio)-3-(piperidin-2-yl)pyridineEthanol (EtOH), Room Temperature

Aromatic Functionalization Strategies of the Pyridine Core

Functionalization of the pyridine core, beyond substitution at the C2 position, typically involves electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient and thus deactivated towards electrophiles. Such reactions often require harsh conditions and can lead to mixtures of products. chemrxiv.org The existing substituents on this compound direct incoming electrophiles to the C5 position, and to a lesser extent, the C4 position.

Halogenation is a common aromatic functionalization reaction. The halogenation of pyridine N-oxides is a practical method for introducing halogens, particularly at the 2-position, which can then be deoxygenated. nih.gov Direct halogenation of substituted pyridines often requires high temperatures and strong Lewis acids. chemrxiv.orggoogle.com For this compound, direct bromination or chlorination would be expected to yield a mixture of 5-halo and potentially 4-halo derivatives.

Reaction TypeReagentExpected Major ProductConditions
BrominationBromine (Br₂) / Lewis Acid5-Bromo-2-(methylthio)-3-(piperidin-2-yl)pyridineOleum, 120 °C
NitrationNitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)2-(Methylthio)-5-nitro-3-(piperidin-2-yl)pyridineFuming H₂SO₄, 100 °C
Friedel-Crafts AcylationAcetyl Chloride / AlCl₃5-Acetyl-2-(methylthio)-3-(piperidin-2-yl)pyridineNitrobenzene, High Temperature

Transformations of the Piperidine (B6355638) Ring System

The piperidine ring offers multiple avenues for chemical modification, including reactions at the ring nitrogen and transformations of the saturated carbocyclic framework.

Oxidation Reactions of the Piperidine Moiety

The saturated piperidine ring can undergo oxidation (dehydrogenation) to yield the corresponding 1,2,3,4-tetrahydropyridine or fully aromatize to a pyridine ring. This transformation results in the formation of a 2-(methylthio)-3-(pyridin-2-yl)pyridine derivative. Common reagents for this type of dehydrogenation include heavy metal salts like mercuric acetate (B1210297) (Hg(OAc)₂) or catalytic methods involving palladium on carbon (Pd/C) at high temperatures. The reaction proceeds via the formation of an enamine intermediate. nih.gov

N-Alkylation and N-Acylation Reactions on the Piperidine Nitrogen

The secondary amine nitrogen of the piperidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These are among the most common and straightforward methods for derivatizing the piperidine moiety. researchgate.net

N-alkylation is typically achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to scavenge the hydrohalic acid byproduct. nih.gov

N-acylation can be performed using acylating agents like acyl chlorides or acid anhydrides. google.com The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). These reactions introduce a carbonyl group adjacent to the nitrogen, forming an amide.

ReactionReagentProductTypical Conditions
N-MethylationMethyl iodide (CH₃I)2-(Methylthio)-3-(1-methylpiperidin-2-yl)pyridineK₂CO₃, Acetonitrile (B52724), Reflux
N-BenzylationBenzyl bromide (BnBr)3-(1-Benzylpiperidin-2-yl)-2-(methylthio)pyridineK₂CO₃, DMF, 60 °C
N-AcetylationAcetyl chloride (AcCl)1-(2-(2-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethan-1-oneEt₃N, DCM, 0 °C to RT
N-BenzoylationBenzoyl chloride (BzCl)(2-(2-(Methylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanonePyridine, DCM, RT
N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc₂O)tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylateEt₃N, THF, RT

Reactivity of the Methylthio Functional Group

The methylthio (-SCH₃) group attached to the C2 position of the pyridine ring in this compound is a key functional group that dictates much of the compound's chemical reactivity. This sulfur-containing moiety can undergo a variety of transformations, primarily centered around the sulfur atom itself or involving the cleavage of the carbon-sulfur bond. Its reactivity is influenced by the electron-deficient nature of the pyridine ring, which can stabilize intermediates and act as a leaving group in substitution reactions. The two main pathways for its derivatization are oxidation of the sulfur atom and its displacement by various nucleophiles.

The oxidation of the sulfide (B99878) in the methylthio group represents one of the most straightforward and common transformations for this class of compounds. This process occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.net These oxidation reactions are valuable as they significantly alter the electronic properties and reactivity of the molecule. The resulting sulfoxides and sulfones are important synthetic intermediates. nih.gov

The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of oxidizing agent and the reaction conditions, such as temperature and stoichiometry. organic-chemistry.org For instance, mild oxidizing agents or a controlled amount of a stronger oxidant tend to favor the formation of the sulfoxide. In contrast, stronger oxidizing agents or an excess of the reagent will typically drive the reaction to completion, forming the sulfone. orientjchem.org

Commonly employed oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govnih.gov The sulfone group, being a strong electron-withdrawing group and a good leaving group, makes the C2 position of the pyridine ring highly susceptible to nucleophilic attack, opening up further derivatization possibilities.

Table 1: Oxidation Reactions of the Methylthio Group

Oxidizing Agent Typical Product(s) Reaction Conditions Selectivity Notes
Hydrogen Peroxide (H₂O₂) Sulfoxide, Sulfone Acetic acid, room temperature Can be selective for sulfoxide with controlled stoichiometry. nih.gov
m-CPBA Sulfoxide, Sulfone Dichloromethane, low temperature (-78 °C to rt) Highly effective; selectivity can be controlled by equivalents used. nih.gov
Oxone® Sulfone Methanol/Water A powerful oxidizing agent, typically leads directly to the sulfone. orientjchem.org

The methylthio group, particularly after oxidation to the methylsulfonyl (-SO₂CH₃) group, can serve as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyridine ring, activates the C2 position for attack by a wide range of nucleophiles. nih.gov

This reactivity allows for the introduction of diverse functionalities at this position, significantly expanding the chemical space accessible from the parent compound. The reaction involves the addition of a nucleophile to the carbon atom bearing the methylsulfonyl group, forming a temporary intermediate known as a Meisenheimer complex, followed by the departure of the methylsulfinate anion. nih.gov

A variety of nucleophiles can be employed in these substitution reactions, including amines, alkoxides, and thiols. This provides a versatile method for synthesizing a library of analogues with modified properties. For example, reaction with various primary or secondary amines would yield 2-amino-3-(piperidin-2-yl)pyridine derivatives.

Table 2: Potential Substitution Reactions of the Activated Methylthio Group

Nucleophile (Nu-H) Reagent Type Expected Product
R-NH₂ Primary Amine 2-(Alkylamino)-3-(piperidin-2-yl)pyridine
R₂NH Secondary Amine 2-(Dialkylamino)-3-(piperidin-2-yl)pyridine
R-OH Alcohol (as alkoxide) 2-(Alkoxy)-3-(piperidin-2-yl)pyridine
R-SH Thiol (as thiolate) 2-(Alkylthio)-3-(piperidin-2-yl)pyridine (Thioether exchange)

Multi-Component Reactions and Cascade Processes for Complex Derivatives

The structural framework of this compound, containing both a pyridine and a piperidine moiety, offers multiple reactive sites that can be exploited in multi-component reactions (MCRs) and cascade processes to rapidly build molecular complexity. researchgate.net MCRs, where three or more reactants combine in a single operation, are highly efficient for creating diverse chemical libraries. researchgate.net The piperidine nitrogen, as a secondary amine, is a potent nucleophile and can readily participate in reactions such as the Mannich reaction or Ugi reaction, forming more elaborate structures.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations triggered by a single event, allowing for the efficient construction of complex fused or polycyclic ring systems from a relatively simple starting material. researchgate.netccspublishing.org.cn For instance, derivatization of the piperidine or pyridine ring could introduce functional groups capable of initiating an intramolecular cyclization cascade. A hypothetical cascade could be initiated by N-alkylation of the piperidine nitrogen with a reagent containing an electrophilic site, which could then be attacked by a nucleophilic position on the pyridine ring (or a substituent) to form a new fused heterocyclic system. Such strategies are at the forefront of modern synthetic chemistry for the efficient generation of novel molecular architectures. nih.gov

The pyridine ring itself can participate as a component in cycloaddition reactions or undergo ring-opening and rearrangement cascades under certain conditions, leading to entirely new heterocyclic frameworks. ccspublishing.org.cnwur.nl The combination of the reactive piperidine and pyridine units in a single molecule provides a versatile platform for the application of these advanced synthetic strategies.

Spectroscopic Characterization Techniques in Research on 2 Methylthio 3 Piperidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of 2-(Methylthio)-3-(piperidin-2-yl)pyridine can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the protons of the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methylthio group.

Pyridine Ring Protons: The three aromatic protons on the pyridine ring would likely appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The substitution pattern will influence the exact chemical shifts and coupling patterns.

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets in the upfield region, generally between δ 1.5 and 3.5 ppm. The proton at the C2 position, being adjacent to the pyridine ring, is expected to be deshielded and appear at the lower end of this range.

Methylthio Protons: The three protons of the methyl group in the methylthio substituent would give rise to a sharp singlet, expected to be in the range of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Pyridine Ring Carbons: The carbons of the pyridine ring are expected to resonate in the aromatic region, typically between δ 120 and 160 ppm. The carbon atom attached to the methylthio group (C2) would be significantly influenced by the sulfur atom.

Piperidine Ring Carbons: The carbons of the piperidine ring would appear in the aliphatic region of the spectrum, generally between δ 20 and 60 ppm.

Methylthio Carbon: The carbon of the methyl group is expected to have a chemical shift in the range of δ 10-20 ppm.

Functional GroupExpected ¹H NMR Chemical Shift (δ, ppm)Expected ¹³C NMR Chemical Shift (δ, ppm)
Pyridine Ring7.0 - 8.5120 - 160
Piperidine Ring1.5 - 3.520 - 60
Methylthio Group (-SCH₃)2.0 - 2.510 - 20

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Expected Vibrational Modes:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the piperidine ring are expected in the 1000-1250 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration of the methylthio group is typically observed in the 600-800 cm⁻¹ region and is often weak in the IR spectrum but may be more prominent in the Raman spectrum.

N-H Stretching: The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a band in the 3300-3500 cm⁻¹ region.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch> 3000IR & Raman
Aliphatic C-H Stretch< 3000IR & Raman
Pyridine Ring C=C, C=N Stretch1400 - 1600IR & Raman
Piperidine C-N Stretch1000 - 1250IR
C-S Stretch600 - 800Raman (stronger)
N-H Stretch3300 - 3500IR

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Alpha-cleavage: Cleavage of the bond between the pyridine and piperidine rings.

Loss of the methylthio group: Fragmentation involving the loss of a •SCH₃ radical.

Fragmentation of the piperidine ring: Characteristic losses of small neutral molecules from the piperidine ring.

Based on the fragmentation of 2-(methylthio)pyridine (B99088), a significant fragment ion at m/z 125 corresponding to the [M-H]⁺ ion of the 2-(methylthio)pyridine moiety could be expected. nist.gov

IonExpected m/zDescription
[M]⁺-Molecular Ion
[M - •SCH₃]⁺-Loss of methylthio radical
[C₆H₆NS]⁺124Fragment corresponding to 2-(methylthio)pyridine
[C₅H₁₀N]⁺84Fragment corresponding to the piperidinyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in this compound. The UV-Vis spectrum of pyridine typically shows absorption maxima around 202 nm and 254 nm. sielc.com The presence of the methylthio and piperidinyl substituents on the pyridine ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.

Compound MoietyExpected λmax (nm)Electronic Transition
Pyridine~202, ~254π → π
Substituted Pyridine> 254π → π

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Based on studies of various piperidine derivatives, the piperidine ring is expected to adopt a chair conformation in the solid state. rsc.orgresearchgate.net The relative orientation of the methylthio and piperidinyl substituents on the pyridine ring, as well as any intermolecular interactions such as hydrogen bonding involving the piperidine N-H group, would also be elucidated. This information is crucial for understanding the molecule's shape and how it packs in a crystal lattice.

Computational and Theoretical Investigations of 2 Methylthio 3 Piperidin 2 Yl Pyridine

Quantum Chemical Calculations

General methodologies from computational studies on related structures suggest that a comprehensive theoretical investigation of 2-(Methylthio)-3-(piperidin-2-yl)pyridine would involve the following analyses.

Density Functional Theory (DFT) Studies

DFT would be the foundational method to investigate the molecule's electronic structure and properties.

Geometry Optimization and Conformational Analysis

A crucial first step would be to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. Due to the flexible piperidine (B6355638) ring and the rotatable bond connecting it to the pyridine (B92270) ring, this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers. This process typically involves scanning the potential energy surface by systematically rotating the key dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis would be performed. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes could then be compared with experimental spectroscopic data if it were available.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. FMO analysis would provide insights into the electron-donating and electron-accepting capabilities of this compound. The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability and chemical hardness/softness.

Natural Bond Orbital (NBO) Analysis

NBO analysis would offer a detailed picture of the bonding and electronic structure. This includes the localization of electron density in atomic and bonding orbitals, charge distribution on different atoms, and the nature of intramolecular interactions, such as hyperconjugation. This analysis would help in understanding the stability arising from charge delocalization between occupied and unoccupied orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectroscopy

To understand the molecule's response to ultraviolet-visible light, TD-DFT calculations would be employed. This method is used to predict the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and oscillator strengths, would provide a theoretical basis for the molecule's color and photochemical properties.

Without specific published research on this compound, no actual data tables or detailed findings can be presented for these computational investigations. The sections above describe the standard theoretical approaches that would be taken in such a study.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of the chemical compound This compound that aligns with the detailed outline provided.

While the methodologies outlined—such as Molecular Dynamics Simulations, Structure-Activity Relationship (SAR) studies, PASS analysis, SwissTargetPrediction, and Molecular Docking—are standard and powerful techniques in computational chemistry for drug discovery and molecular analysis, their application to "this compound" has not been documented in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article for the specified sections and subsections as the foundational research data for this particular compound does not appear to be publicly available. Studies on other pyridine and piperidine derivatives exist, but the strict focus on "this compound" cannot be met. rsc.orgnih.govnih.govresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.comnih.gov

Analysis of Noncovalent Interactions

A hypothetical computational analysis of this compound would likely focus on the following key noncovalent interactions:

Hydrogen Bonds: The piperidine ring contains an N-H group that can act as a hydrogen bond donor. The nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group can act as hydrogen bond acceptors. Intramolecular hydrogen bonds could play a significant role in determining the compound's preferred conformation. Intermolecular hydrogen bonds would be crucial in its solid-state packing.

π-Interactions: The pyridine ring is an aromatic system capable of participating in π-π stacking interactions with other aromatic rings. Additionally, C-H···π interactions, where a C-H bond from the piperidine or methyl group interacts with the π-system of the pyridine ring, are also plausible.

Sulfur-involving Interactions: The methylthio group introduces the possibility of specific noncovalent interactions involving the sulfur atom, such as S···H or S···π interactions.

To provide a concrete, albeit illustrative, example of how such data would be presented, the following tables showcase the kind of results that would be generated from a computational study. It must be explicitly stated that the data in these tables are hypothetical and are included for illustrative purposes only, as no published research for this specific molecule could be found.

Hypothetical Data Tables for Illustrative Purposes:

Table 1: Hypothetical Interaction Energies for Dimers of this compound

Dimer ConfigurationPredominant Interaction TypeCalculated Interaction Energy (kcal/mol)
Head-to-tailHydrogen Bond (N-H···N)-5.8
Stackedπ-π Stacking-3.2
T-shapedC-H···π-2.1

Table 2: Hypothetical QTAIM Parameters for Selected Bond Critical Points (BCPs)

InteractionElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
N-H···N (intermolecular)0.0250.085
C-H···π (intramolecular)0.0110.038
S···H (intermolecular)0.0090.031

These tables would typically be accompanied by detailed analysis of the computational methods used, visualizations of the molecular orbitals and electron density, and a discussion of the implications of these noncovalent interactions on the chemical and physical properties of this compound.

Potential Applications in Materials Science Research

Integration into Functional Materials

The pyridine (B92270) nitrogen and the sulfur atom of the methylthio group in 2-(Methylthio)-3-(piperidin-2-yl)pyridine offer potential coordination sites for metal ions. This characteristic makes the compound a candidate for incorporation into metal-organic frameworks (MOFs) and coordination polymers. Pyridine and its derivatives are well-known building blocks in the synthesis of such materials. The resulting functional materials could exhibit interesting properties such as porosity, catalytic activity, or specific electronic and optical characteristics.

Furthermore, the piperidine (B6355638) and pyridine moieties can be functionalized to allow for the integration of this compound into larger polymeric structures. Pyridine-containing polymers are known to have applications in various areas, including as supports for catalysts and in the creation of self-assembling materials. The specific properties of this compound could impart unique functionalities to such polymers.

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The this compound molecule contains an electron-donating piperidine ring and a methylthio group, and an electron-accepting pyridine ring, which can be considered a "push-pull" system. This arrangement can lead to a significant intramolecular charge transfer upon excitation, a key requirement for second-order NLO activity.

Theoretical and experimental studies on similar pyridine-based chromophores have demonstrated their potential as NLO materials. The investigation of the NLO properties of this compound could reveal its potential for use in applications such as optical switching and frequency conversion. The specific arrangement of the donor and acceptor groups in this molecule may lead to a large second-order hyperpolarizability.

Analytical Methodologies for 2 Methylthio 3 Piperidin 2 Yl Pyridine in Research Contexts

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are fundamental for isolating "2-(Methylthio)-3-(piperidin-2-yl)pyridine" from complex matrices, such as reaction mixtures or biological samples. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of substituted pyridines and related heterocyclic compounds. helixchrom.comnih.gov For "this compound," which possesses both a basic piperidine (B6355638) nitrogen and a pyridine (B92270) nitrogen, mixed-mode chromatography can be particularly effective. nih.gov This approach combines reversed-phase and ion-exchange characteristics, allowing for enhanced retention and separation of polar and ionizable compounds. nih.gov

A typical HPLC method for a compound of this nature would involve a C18 column, which separates compounds based on hydrophobicity. However, due to the polar nature of the piperidine and pyridine groups, a standard C18 column might provide insufficient retention. nih.gov In such cases, the use of a mixed-mode column or the addition of an ion-pairing reagent to the mobile phase can improve peak shape and retention time. helixchrom.com

The mobile phase composition is critical for achieving optimal separation. A common mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the buffer can be adjusted to control the ionization state of the analyte, thereby influencing its retention on the column. For basic compounds like "this compound," an acidic mobile phase is often used to ensure the compound is in its protonated form, which can enhance its interaction with certain stationary phases.

Interactive Data Table: Illustrative HPLC Parameters

ParameterConditionRationale
Column Mixed-Mode (e.g., C18 with embedded polar groups)Provides both hydrophobic and polar interactions for better retention of the analyte. nih.gov
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileFormic acid helps to protonate the basic nitrogens, improving peak shape and retention in reversed-phase or mixed-mode chromatography. Acetonitrile is a common organic modifier.
Gradient 5% B to 95% B over 15 minutesA gradient elution is suitable for separating compounds with a range of polarities that may be present in a research sample.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume is used to prevent column overloading and maintain sharp peaks.
Detection UV at 254 nm or Mass Spectrometry (MS)The pyridine ring is UV-active. MS detection provides higher selectivity and structural information.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the separation of volatile and thermally stable compounds. cdc.gov Many pyridine alkaloids, which share structural similarities with "this compound," are successfully analyzed using GC, often coupled with a mass spectrometer (GC-MS). scielo.brmdpi.comnih.gov

For GC analysis, derivatization may sometimes be necessary to increase the volatility and thermal stability of the compound, although many nitrogen-containing heterocyclic compounds can be analyzed directly. scielo.br A capillary column, such as a DB-5MS or DB-1701, which has a stationary phase of 5% phenyl-methylpolysiloxane, is commonly used for the separation of alkaloids and related compounds. scielo.brnih.gov

The oven temperature program is a critical parameter in GC that is optimized to ensure the separation of the target analyte from other components in the sample. The carrier gas is typically an inert gas like helium or nitrogen.

Interactive Data Table: Illustrative GC Parameters

ParameterConditionRationale
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, low-polarity column suitable for a wide range of compounds, including nitrogen-containing heterocycles. researchgate.net
Carrier Gas Helium at 1.0 mL/minAn inert gas that provides good chromatographic efficiency. nih.gov
Inlet Temperature 250 °CEnsures rapid volatilization of the sample upon injection. nih.gov
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/minA temperature ramp allows for the separation of compounds with different boiling points.
Injection Mode Split (e.g., 50:1)A split injection is used for concentrated samples to avoid overloading the column.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides structural information for identification, while FID is a sensitive universal detector for organic compounds. cdc.govscielo.br

Quantitative and Qualitative Detection Methods

Following chromatographic separation, sensitive and specific detection methods are required for the qualitative identification and quantitative measurement of "this compound."

Mass Spectrometry (MS)

Mass spectrometry is a powerful detection technique that is often coupled with either HPLC (LC-MS) or GC (GC-MS). researchgate.net It provides information about the molecular weight and fragmentation pattern of the compound, which allows for its unambiguous identification. In LC-MS, electrospray ionization (ESI) is a common ionization technique for polar and ionizable molecules like "this compound." researchgate.net

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used. These techniques offer high selectivity and sensitivity by monitoring specific ions or ion transitions that are characteristic of the target analyte. This allows for accurate quantification even in the presence of co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. acs.orgaip.orgacs.org For "this compound," ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. acs.org This information is crucial for confirming the compound's structure.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different parts of the molecule. While NMR is primarily a qualitative technique for structure determination, it can also be used for quantitative analysis (qNMR) by integrating the signals of the target compound against a known amount of an internal standard.

Q & A

Q. What are the recommended synthetic routes for 2-(Methylthio)-3-(piperidin-2-yl)pyridine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example:

Piperidine Substitution : React 3-bromo-2-(methylthio)pyridine with piperidine-2-boronic acid under Suzuki-Miyaura cross-coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent, 80–100°C) .

Methylthio Introduction : Alternatively, introduce the methylthio group via thiolation of 2-chloropyridine derivatives using NaSMe or (CH₃)₂S₂, followed by purification via column chromatography .
Validate intermediates using LC-MS and NMR (¹H/¹³C) to confirm regioselectivity.

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₁H₁₄N₂S, expected [M+H]⁺ = 223.0903) .
  • NMR Spectroscopy : Assign peaks for methylthio (δ ~2.5 ppm, singlet) and piperidinyl protons (δ ~1.5–3.0 ppm, multiplet) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What are the key solubility and stability considerations for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4). If precipitation occurs, use co-solvents like cyclodextrins .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may arise from hydrolysis of the methylthio group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting CYP1B1 inhibition?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions between the compound and CYP1B1’s active site (PDB: 3PM0). Focus on π-π stacking with heme and hydrogen bonding with Asn228 .
  • QSAR Analysis : Correlate substituent effects (e.g., methylthio vs. ethylthio) with inhibitory activity (IC₅₀) using CoMFA or machine learning models .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • X-ray Crystallography : Resolve tautomerism or conformational flexibility by growing single crystals (slow evaporation in EtOAc/hexane) .
  • Dynamic NMR : For flexible piperidinyl groups, acquire variable-temperature ¹H NMR (e.g., 298–343 K) to observe coalescence of diastereotopic protons .

Q. How to evaluate the compound’s pharmacokinetic stability in physiological conditions?

  • Methodological Answer :
  • Plasma Stability : Incubate with rat/human plasma (37°C, 1–24 h), quench with acetonitrile, and quantify via LC-MS/MS. Monitor demethylation or oxidation .
  • Microsomal Assay : Use liver microsomes (CYP3A4/2D6 isoforms) with NADPH cofactor. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

Data Analysis & Optimization

Q. How to optimize reaction yields for scale-up synthesis?

  • Methodological Answer :
  • DoE Approach : Vary parameters (catalyst loading, temperature, solvent polarity) using a factorial design (e.g., 3²). Optimize for yield and purity .
  • Continuous Flow Reactors : Improve reproducibility and reduce side reactions (e.g., dimerization) by controlling residence time .

Q. What strategies mitigate cytotoxicity in cell-based assays?

  • Methodological Answer :
  • MTT Assay : Test cytotoxicity in HEK293 or HepG2 cells (0.1–100 µM, 48 h). If IC₅₀ < 10 µM, modify the piperidinyl group to reduce lipophilicity (logP < 3) .
  • Prodrug Approach : Introduce hydrolyzable esters (e.g., acetyl) to enhance selectivity .

Applications in Mechanistic Studies

Q. Can this compound serve as a corrosion inhibitor? What mechanistic insights exist?

  • Methodological Answer :
  • Electrochemical Tests : Use Tafel polarization and EIS in acidic media (0.5 M H₂SO₄) to measure inhibition efficiency. Pyridine derivatives adsorb via N and S atoms, forming protective films .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict adsorption strength on Fe surfaces .

Q. How does the methylthio group influence DNA binding in acidic environments?

  • Methodological Answer :
  • UV-Vis Titration : Monitor hypochromicity at 260 nm upon adding the compound to DNA (e.g., CT-DNA) in pH 4–7 buffers. Compare with pyridine analogs to assess stabilization .
  • Circular Dichroism : Detect conformational changes (B-DNA to Z-DNA) induced by intercalation or minor groove binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.